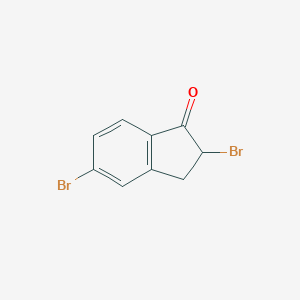

2,5-Dibromo-2,3-dihydro-1H-inden-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,5-Dibromo-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6Br2O . It is a derivative of 1H-Inden-1-one, which is a fused molecule containing cyclopentanone and a benzene ring .

Synthesis Analysis

The synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, including “2,5-Dibromo-2,3-dihydro-1H-inden-1-one”, has been described in the literature . A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The ultrasound technique was found to be satisfactory in terms of time and synthetic performance .Molecular Structure Analysis

The molecular structure of “2,5-Dibromo-2,3-dihydro-1H-inden-1-one” can be represented by the IUPAC Standard InChI: InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Wissenschaftliche Forschungsanwendungen

Electronically Intercommunicating Iron Centers

The study by Hildebrandt, Schaarschmidt, and Lang (2011) explores the synthesis of electronically intercommunicating compounds using a precursor closely related to 2,5-Dibromo-2,3-dihydro-1H-inden-1-one. Their research on novel diferrocenyl-1-phenyl-1H-pyrrole derivatives highlights the importance of such structures in understanding electron delocalization and electrochemical properties, offering insights into the development of advanced materials with potential applications in electronics and catalysis (Hildebrandt et al., 2011).

Decarbonylative Cycloaddition in Organic Synthesis

Hu, Wang, Ma, Wang, and Liu (2022) have demonstrated the application of 2,3-dihydro-1H-inden-1-one derivatives in organic synthesis through decarbonylative cycloaddition, facilitated by rhodium (I) catalysis. This process exemplifies the compound's role in forming complex molecular architectures, underscoring its value in synthetic organic chemistry (Hu et al., 2022).

Structural and Dynamic Features Study

Research by Dreier, Bergander, Wegelius, Fröhlich, and Erker (2001) on bis[2-(2-furyl)indenyl]zirconium derivatives, starting from 2-indanone, reveals the structural and dynamic properties of these compounds. Their findings contribute to a deeper understanding of conformational isomerism and its impact on the chemical reactivity and stability of metal-organic frameworks, with potential implications for material science and catalysis (Dreier et al., 2001).

Synthesis and Biological Activity

El‐Sheshtawy and Baker (2014) have synthesized derivatives of 2-phenyl-1H-indene-1-one and investigated their antibacterial activities. Their work showcases the potential of 2,5-Dibromo-2,3-dihydro-1H-inden-1-one derivatives in medicinal chemistry, particularly in the development of new antibacterial agents (El‐Sheshtawy & Baker, 2014).

Charge Density Analysis for Molecular Interactions

Pavan, Pal, Nagarajan, and Row (2014) conducted a charge density analysis on 2,2-dibromo-2,3-dihydroinden-1-one to study its halogen bonding interactions. Their research provides valuable information on the nature and strength of halogen bonds, contributing to the design of new molecular assemblies and enhancing our understanding of molecular interactions (Pavan et al., 2014).

Zukünftige Richtungen

The future directions for “2,5-Dibromo-2,3-dihydro-1H-inden-1-one” could involve further exploration of its pharmacological properties, given that compounds containing a 2,3-dihydro-1H-inden-1-one structure have shown a range of activities like anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer disease . Additionally, the development of new synthetic organic compounds could help overcome the resistance of microbes to current antimicrobials .

Eigenschaften

IUPAC Name |

2,5-dibromo-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDQRKLWYPCSRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C1C=C(C=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628825 |

Source

|

| Record name | 2,5-Dibromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-2,3-dihydro-1H-inden-1-one | |

CAS RN |

127425-72-3 |

Source

|

| Record name | 2,5-Dibromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)

![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)